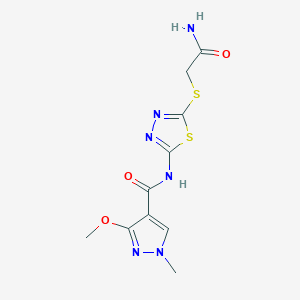

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S2/c1-16-3-5(8(15-16)19-2)7(18)12-9-13-14-10(21-9)20-4-6(11)17/h3H,4H2,1-2H3,(H2,11,17)(H,12,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAPITBFLAEUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is neutrophil collagenase (also known as matrix metalloproteinase-8 or MMP-8). Neutrophil collagenase plays a crucial role in extracellular matrix remodeling by degrading collagen fibers. It is implicated in various physiological and pathological processes, including tissue repair, inflammation, and cancer metastasis.

Mode of Action

The compound inhibits neutrophil collagenase by binding to its active site. This binding prevents the enzyme from cleaving collagen, thereby preserving the integrity of the extracellular matrix. As a result, tissue degradation is reduced, and the inflammatory response is modulated.

Biochemical Pathways

The affected pathways include the extracellular matrix remodeling pathway, which involves collagen breakdown. By inhibiting neutrophil collagenase, this compound disrupts the balance between collagen synthesis and degradation, influencing tissue homeostasis.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its solubility, while interactions with other medications could alter its pharmacokinetics.

Remember, science is like a thrilling detective novel—full of twists, turns, and hidden clues. Keep your lab coat handy, and let curiosity guide your journey! 🧪🔬🌟

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic uses.

The compound features a thiadiazole ring and a pyrazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 304.36 g/mol. The structure includes functional groups such as amides and thioethers that enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain thiadiazole derivatives could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Thiadiazole derivatives have been associated with anti-inflammatory effects. A series of 1,3,4-thiadiazole compounds were evaluated for their ability to reduce paw edema in animal models, showing significant inhibition compared to standard anti-inflammatory drugs like indomethacin . The mechanism is believed to involve the modulation of nitric oxide synthase (NOS) pathways.

Antiparasitic Activity

This compound has also been studied for its antiparasitic properties. It has shown activity against Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease respectively. Structure–activity relationship studies indicate that modifications at specific positions on the pyrazole ring enhance antiparasitic efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and disrupt metabolic pathways.

Receptor Modulation: It may act as an agonist or antagonist at various receptors involved in inflammation and cell signaling.

Pathway Involvement: Key pathways affected include those related to inflammation (e.g., inhibition of COX enzymes), cell proliferation (e.g., PI3K/mTOR pathways), and apoptosis .

Case Studies

Several studies have documented the biological activity of related compounds:

- Anti-inflammatory Effects: A study by Maddila et al. (2012) reported significant anti-inflammatory activity in a series of thiadiazole derivatives when tested in vivo against paw edema models .

- Antiparasitic Efficacy: In vitro studies on trifluoromethylated pyrazole derivatives indicated strong activity against Leishmania amazonensis and Trypanosoma cruzi, highlighting the potential of thiadiazole-containing compounds in treating neglected tropical diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer activities. For instance, derivatives of thiadiazoles have been shown to inhibit various cancer cell lines, including neuroblastoma and prostate cancer cells . The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that certain thiadiazole derivatives can effectively inhibit bacterial strains like Xanthomonas oryzae and Fusarium graminearum at specific concentrations . These findings suggest potential applications in agricultural settings as biopesticides.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Research indicates that related compounds can reduce inflammation by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions at the Thioether Linkage

The thioether group (-S-CH2-) undergoes nucleophilic substitution under basic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, acetone, reflux | Substituted thiadiazole derivatives | 81–88% | |

| Arylthioether formation | Aryl halides, DMF, 80°C | Arylthio-modified analogs | 75% |

This reactivity allows functionalization of the thioether moiety to enhance solubility or target specificity. The presence of electron-withdrawing groups on the thiadiazole ring increases electrophilicity at the sulfur atom, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in electrophilic substitutions, particularly at the C-5 position:

| Reaction | Reagent | Position Modified | Application |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃ | C-5 | Introduction of bromine for cross-coupling |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Synthesis of nitro derivatives for redox studies |

Brominated derivatives are intermediates in Suzuki-Miyaura couplings, enabling biaryl synthesis for extended π-conjugation .

Hydrolysis and Condensation of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields the corresponding carboxylic acid, useful for further esterification. -

Condensation with Hydrazines :

Forms hydrazide intermediates, precursors to oxadiazoles and triazoles .

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides:

| Oxidizing Agent | Product | Conditions | Biological Impact |

|---|---|---|---|

| H₂O₂, acetic acid | Sulfoxide | RT, 6 h | Enhanced metabolic stability |

| mCPBA, DCM | Sulfone | 0°C to RT, 12 h | Increased electrophilicity |

Sulfone derivatives exhibit improved binding affinity to enzymatic targets due to stronger dipole interactions.

Ring-Opening Reactions of the Thiadiazole Core

Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring opens to form thiol-containing intermediates:

These intermediates are pivotal for synthesizing thiourea or mercapto-pyrazole hybrids .

Functionalization of the Pyrazole Ring

The 3-methoxy-1-methylpyrazole moiety undergoes demethylation or halogenation:

-

Demethylation :

Yields a hydroxyl group for hydrogen bonding in drug-receptor interactions. -

Chlorination :

Introduces electrophilic sites for further cross-coupling .

Experimental Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetone) improve reaction rates for nucleophilic substitutions .

-

Catalysts : K₂CO₃ enhances thioether alkylation efficiency by deprotonating nucleophiles .

-

Temperature Control : Bromination requires strict temperature control (<5°C) to avoid polybromination .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiators include:

- Thioether linkage: The 2-amino-2-oxoethylthio group distinguishes it from analogs with simpler alkyl/arylthio substituents (e.g., methylthio, benzylthio) .

Table 1: Physicochemical Comparison with Selected 1,3,4-Thiadiazole Derivatives

Antimicrobial Activity

- Compound 52 (): Exhibits activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) due to its thiophene-carboxamide and triazole-thioether groups .

Anticancer Activity

- Compound 4y (): Demonstrates potent cytotoxicity against MCF-7 (IC₅₀: 0.084 mmol/L) and A549 (IC₅₀: 0.034 mmol/L) cells, attributed to its p-tolylamino and ethylthio substituents .

- Thiadiazinan derivatives (): Structural analogs with thiadiazinan cores show unquantified but noted activity, likely via inhibition of cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via heterocyclization of intermediates such as N-substituted thioamides. For example, refluxing with anhydrous potassium carbonate in dry acetone facilitates nucleophilic substitution reactions, yielding thiadiazole derivatives. Key steps include controlling stoichiometry (e.g., 2 mmol substrate) and solvent selection (e.g., ethanol for recrystallization) to achieve >75% yields .

- Critical Parameters : Heating duration, pH adjustments (e.g., concentrated sulfuric acid for cyclization), and purification via TLC (chloroform:acetone, 3:1) are critical for reproducibility .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR : 1H NMR confirms substituent positions (e.g., δ = 1.91 ppm for CH3 groups) .

- Mass Spectrometry : FAB-MS validates molecular ions (e.g., m/z = 384 [M+H]+) .

- HPLC : Ensures purity (>95% by HPLC) and monitors reaction progress .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during heterocyclization?

- Case Study : In the synthesis of 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazine derivatives, co-crystallization of intermediates (e.g., acetamide and thioacetamide) was observed. Adjusting reactant ratios (e.g., 10 mmol substrate in 10–15 mL H2SO4) and avoiding P2S5 as a sulfurizing agent improved reproducibility .

- Troubleshooting : Contradictions in yields (e.g., 76% vs. 97%) often arise from incomplete purification. Sequential recrystallization (ethanol or acetic acid) and monitoring via TLC (Rf = 0.12–0.2) are recommended .

Q. How does the molecular structure influence bioactivity, and what computational methods validate these interactions?

- Structure-Activity Relationship (SAR) : The thiadiazole-pyrazole core enhances antimicrobial activity by disrupting bacterial membrane integrity. Substituents like the 2-amino-2-oxoethylthio group increase polarity, improving solubility and target binding .

- Computational Validation : Molecular docking studies (e.g., using VG7070 devices) correlate electron-deficient thiadiazole rings with interactions in enzymatic active sites (e.g., cytochrome P450). Docking scores <−7.0 kcal/mol suggest strong binding .

Q. What mechanistic insights explain the compound’s role in heterocyclic ring formation?

- Mechanism : The 1,3,4-thiadiazole moiety acts as a nucleophile, attacking electrophilic carbons in intermediates like isothiocyanates. X-ray diffraction confirms planar geometry (bond angles ≈120°), stabilizing transition states during cyclization .

- Kinetic Studies : Rate constants (k ≈ 0.05 min⁻¹) for cyclization in H2SO4 suggest a first-order dependence on substrate concentration .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antioxidant vs. cytotoxic effects?

- Experimental Design : Antioxidant activity (IC50 ≈ 20 µM in DPPH assays) may contradict cytotoxicity (IC50 ≈ 50 µM in MTT assays) due to assay conditions. For example, pH-dependent thiol group oxidation in DPPH assays can overestimate activity .

- Resolution : Standardize assays (e.g., fixed pH 7.4, 24-hour incubation) and cross-validate with ROS detection (e.g., fluorometric H2DCFDA) .

Methodological Recommendations

- Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water during amide coupling .

- Bioactivity Testing : Combine MIC assays with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and crystallographic CIF files for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.